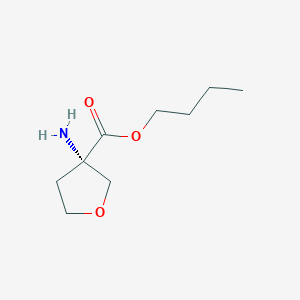

Butyl (S)-3-aminotetrahydrofuran-3-carboxylate

Descripción general

Descripción

Butyl (S)-3-aminotetrahydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Butyl (S)-3-aminotetrahydrofuran-3-carboxylate is a cyclic amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure, which contributes to its stability and reactivity. The compound can be synthesized through several methods, including asymmetric synthesis techniques that enhance its enantiomeric purity. The synthesis often involves the use of specific catalysts to achieve high yields and selectivity, as demonstrated in various studies .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : This compound has been shown to interact with sigma receptors, which are implicated in various neurological processes. Studies indicate that ligands targeting these receptors may have therapeutic potential for treating conditions such as depression and anxiety .

- Peptide Formation : Incorporation into peptide sequences has revealed that this compound can stabilize secondary structures like β-turns and helices. This stabilization is crucial for the biological function of peptides, influencing their interaction with other biomolecules .

Research Findings

Recent studies have focused on the pharmacological effects and potential applications of this compound:

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The modulation of sigma receptors may play a role in this activity, offering a pathway for developing novel anticancer therapies .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound could provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating receptor activity and reducing oxidative stress .

Case Studies

Several case studies have explored the applications of this compound:

Aplicaciones Científicas De Investigación

Based on the search results, here's a detailed overview of the applications of compounds related to "3-aminotetrahydrofuran-3-carboxylic acid," focusing on scientific research, and related derivatives like Butyl (S)-3-aminotetrahydrofuran-3-carboxylate:

Scientific Research Applications

(R)-3-Aminotetrahydrofuran-3-carboxylic acid

- Chemistry : Used as a building block in synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

- Biology : Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

- Medicine : Investigated for potential therapeutic applications, including serving as a scaffold for drug design and development.

- Industry : Employed in the production of fine chemicals and pharmaceuticals.

Asymmetric Synthesis

- (3S,4R)-4-aminotetrahydrofuran-3-carboxylic acid is used in asymmetric synthesis . For example, it has been used in catalysis .

Derivatives in Pharmaceutical Applications

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid amides are relevant to the manufacturing of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides . These have high pharmacological potency and satisfy physicochemical requirements for high purity and crystallinity .

- Anhydrous crystalline forms of compounds such as (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, have been explored .

General Reactions

- Oxidation : May yield oxo derivatives like ketones or aldehydes.

- Reduction : May yield alcohols or aldehydes.

- Substitution : Can produce various substituted derivatives depending on the nucleophile used.

Additional compounds and applications

- The tert-butyl esters with free amino groups are quickly produced in good yields by treating various free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate . Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfo- .

- Tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride has potential applications in pharmaceutical. Its unique structural features make it a candidate for further investigations into its pharmacological properties. Interaction studies involving this compound typically focus on its binding affinity to various biological targets. Preliminary investigations suggest that similar compounds may interact with neurotransmitter receptors or enzymes involved in metabolic pathways and understanding these interactions could provide insights into its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

butyl (3S)-3-aminooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXZWNOGIHHQBQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1(CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@]1(CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240876 | |

| Record name | Butyl (3S)-3-aminotetrahydro-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037301-09-9 | |

| Record name | Butyl (3S)-3-aminotetrahydro-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037301-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl (3S)-3-aminotetrahydro-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.